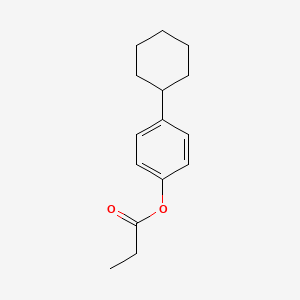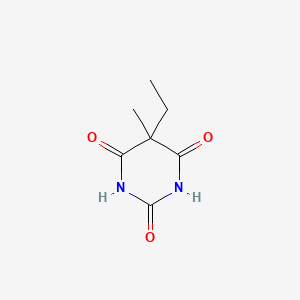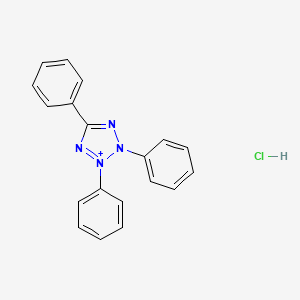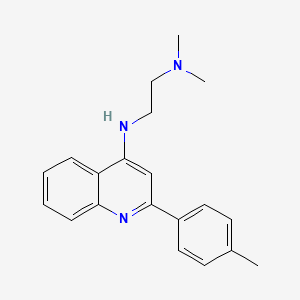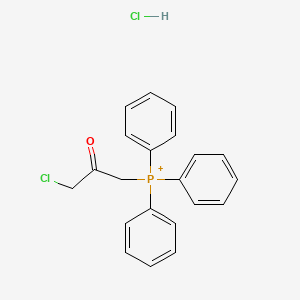![molecular formula C14H9N B12813254 Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
Indolizino[6,5,4,3-ija]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizino[6,5,4,3-ija]quinoline is a polycyclic aromatic compound with the molecular formula C14H9N. This compound has garnered significant attention due to its unique electronic and optical properties, making it a valuable component in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Indolizino[6,5,4,3-ija]quinoline can be synthesized through several methods. One common approach involves the bromination of precursors such as corannulene, indolizine, and this compound itself. This bromination can be achieved through heat treatment or ultrasonic treatment, leading to the formation of carbon materials with high percentages of pentagons and tertiary nitrogen . Another method involves the simple heat treatment of this compound at 973 K, which results in a carbon material with exceptionally high basal-nitrogen content .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions: Indolizino[6,5,4,3-ija]quinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the compound, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, manganese for catalyzed C-H activation, and various electron-deficient derivatives for copolymerization . The reaction conditions vary depending on the desired product, but typically involve elevated temperatures and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from the reactions of this compound include π-extended ullazine derivatives, donor-acceptor conjugated polymers, and functionalized tetrahydroindolizino derivatives . These products exhibit unique electronic and optical properties, making them valuable for various applications.
科学研究应用
Indolizino[6,5,4,3-ija]quinoline has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of advanced functional dyes and π-expanded porphyrinoids . In biology and medicine, derivatives of this compound have been explored for their anticancer, antimicrobial, and anti-inflammatory activities . In industry, the compound is used in the development of dye-sensitized solar cells and other organic electronic devices due to its outstanding performance and stability .
作用机制
The mechanism of action of indolizino[6,5,4,3-ija]quinoline involves its interaction with molecular targets and pathways in biological systems. The compound’s unique electronic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . In the context of dye-sensitized solar cells, the compound’s ability to absorb light and transfer electrons efficiently is key to its performance .
相似化合物的比较
Indolizino[6,5,4,3-ija]quinoline is similar to other polycyclic aromatic hydrocarbons (PAHs) such as pyrene and indolizine . its unique structure, which includes a nitrogen atom embedded in the scaffold, gives it distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and dye-sensitized solar cells. Other similar compounds include quinolines and isoquinolines, which also feature a pyridine ring and exhibit π-deficient properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique electronic and optical properties, combined with its ability to undergo various chemical reactions, make it a valuable component in the development of advanced materials and technologies.
属性
分子式 |
C14H9N |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4(15),5,7,9,11-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-4-6-12-8-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
InChI 键 |
DIXAUUCCITYOIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=C(N43)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
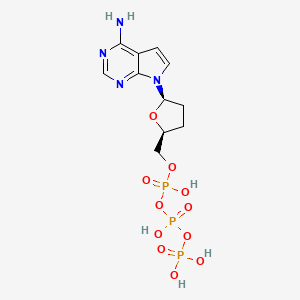
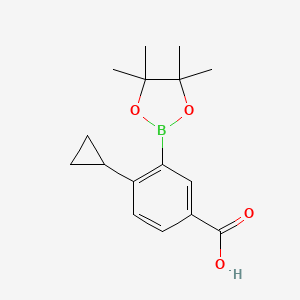
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
